molecular formula C27H36N2O5S B1669980 Debutyldronedarone CAS No. 141626-35-9

Debutyldronedarone

Numéro de catalogue B1669980
Numéro CAS: 141626-35-9
Poids moléculaire: 500.7 g/mol
Clé InChI: IJVZZGIAELTWBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Debutyldronedarone, also known as SR35021 hydrochloride, is the main metabolite of Dronedarone . It is a selective thyroid hormone receptor α1 (TRα1) inhibitor . Debutyldronedarone inhibits T3 binding to TRα1 and TRβ1 by 77% and 25%, respectively . It can be used for the research of arrhythmic .


Synthesis Analysis

Two new potential impurities of antiarrhythmic drug substance Dronedarone Hydrochloride together with debutyldronedarone were detected by LC-MS analysis during process development . A successful synthetic strategy for the synthesis of these potential impurities was developed, facilitating the access to new impurity reference standards .


Molecular Structure Analysis

The molecular formula of Debutyldronedarone is C27H36N2O5S . The molecular weight is 500.7 g/mol . The InChI is 1S/C27H36N2O5S/c1-4-6-9-25-26 (23-19-21 (29-35 (3,31)32)12-15-24 (23)34-25)27 (30)20-10-13-22 (14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Debutyldronedarone include a molecular weight of 500.7 g/mol , a molecular formula of C27H36N2O5S , and an InChI of 1S/C27H36N2O5S/c1-4-6-9-25-26 (23-19-21 (29-35 (3,31)32)12-15-24 (23)34-25)27 (30)20-10-13-22 (14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

  • Pharmacokinetic Study : Debutyldronedarone, a major active metabolite of dronedarone, was studied for its pharmacokinetics using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research established a method for simultaneous determination of dronedarone and debutyldronedarone in human plasma, facilitating insights into their pharmacokinetic behaviors (Xie et al., 2011).

Thyroid Hormone Receptor Interaction

  • Thyroid Hormone Receptor Antagonism : In vitro studies revealed that debutyldronedarone inhibits the binding of T3 (triiodothyronine) to thyroid hormone receptor alpha1 (TRalpha1) by 77%, indicating a TRalpha1-selective inhibitory action. This discovery is crucial for understanding the molecular interaction between debutyldronedarone and thyroid hormone receptors, which could influence therapeutic strategies (van Beeren et al., 2003).

Synthesis and Characterization

  • Synthesis of Related Substance : Debutyldronedarone, used in the quality control of dronedarone, was synthesized through a series of chemical reactions. This research contributes to the understanding of the chemical properties and synthesis process of debutyldronedarone, which is vital for drug development and quality control (Liu Yuli & Cspc Pharmaceutical, 2012).
  • Characterization of Impurities : The study also addressed the synthesis and characterization of new related substances of dronedarone hydrochloride, including debutyldronedarone. This is significant for ensuring the purity and safety of the drug during the manufacturing process (Santos et al., 2015).

Orientations Futures

While specific future directions for Debutyldronedarone are not mentioned in the search results, thyroid hormone signaling, which Debutyldronedarone is involved in, has been implicated in the development and progression, as well as in the prevention of various cancers of the alimentary tract . Future investigations geared towards a better understanding of thyroid hormone signaling in digestive system cancers may provide preventive or therapeutic strategies to diminish risk, improve outcome and avert recurrence in afflicted individuals .

Propriétés

IUPAC Name

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVZZGIAELTWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debutyldronedarone

CAS RN

141626-35-9
Record name Debutyldronedarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBUTYLDRONEDARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Debutyldronedarone
Reactant of Route 2
Reactant of Route 2
Debutyldronedarone
Reactant of Route 3
Reactant of Route 3
Debutyldronedarone
Reactant of Route 4
Reactant of Route 4
Debutyldronedarone
Reactant of Route 5
Reactant of Route 5
Debutyldronedarone
Reactant of Route 6
Reactant of Route 6
Debutyldronedarone

Citations

For This Compound
73
Citations
C Xie, S Yang, D Zhong, X Dai, X Chen - Journal of Chromatography B, 2011 - Elsevier
… Debutyldronedarone is a major circulating active metabolite … determine dronedarone and debutyldronedarone in human … both dronedarone and debutyldronedarone, with acceptable …
Number of citations: 35 www.sciencedirect.com
RW Bolderman, JJR Hermans, JG Maessen - Journal of Chromatography B, 2009 - Elsevier
… true for its principal metabolite debutyldronedarone, which … of dronedarone and debutyldronedarone has been described … of dronedarone and debutyldronedarone in plasma as …
Number of citations: 41 www.sciencedirect.com
HC Van Beeren, WMC Jong, E Kaptein… - …, 2003 - academic.oup.com
… Here we investigate whether Dron and/or its metabolite debutyldronedarone inhibit T 3 binding to TRα 1 and TRβ 1 in vitro and whether dronedarone behaves similarly to amiodarone …
Number of citations: 94 academic.oup.com
WM Wiersinga - Thyroid and Heart Failure: From Pathophysiology to …, 2009 - Springer
… Dronedarone, via its main metabolite debutyldronedarone, exerts competitive inhibition of … Tissue concentrations of desethylamiodarone and debutyldronedarone obtained in vivo are of …
Number of citations: 5 link.springer.com
M Santos, LC García, C Checura, LG Donadío… - … of Pharmaceutical and …, 2015 - Elsevier
Two new potential impurities of antiarrhythmic drug substance Dronedarone Hydrochloride together with debutyldronedarone were detected by LC–MS analysis during process …
Number of citations: 6 www.sciencedirect.com
TS Han, GR Williams… - Clinical …, 2009 - Wiley Online Library
… The action of dronedarone and its metabolite debutyldronedarone on T 3 binding to TRα 1 and TRβ 1 has been studied. In vitro, dronedarone was shown to reduce binding of T 3 to TRα …
Number of citations: 80 onlinelibrary.wiley.com
S Kathofer, D Thomas, CA Karle - Cardiovascular Drug …, 2005 - Wiley Online Library
… Accordingly, it was investigated whether dronedarone and its metabolite debutyldronedarone inhibit T3 binding to TRα1 and TRβ1 in vitro and whether dronedarone behaves similarly …
Number of citations: 120 onlinelibrary.wiley.com
WM Wiersinga - Heart Failure Reviews, 2010 - Springer
… In vitro experiments demonstrate that debutyldronedarone (the major metabolite of … Inhibition of T3 binding to TRα1 by debutyldronedarone is competitive in nature. Treating …
Number of citations: 33 link.springer.com
DJ Cada, TL Levien, DE Baker - Hospital Pharmacy, 2009 - journals.sagepub.com
… The primary metabolite of dronedarone is debutyldronedarone. Debutyldronedarone is 3 to 10 times less potent than dronedarone, but does exhibit pharmacodynamic activity. Both …
Number of citations: 2 journals.sagepub.com
HC van Beeren, J Kwakkel, MT Ackermans… - Thyroid, 2012 - liebertpub.com
… that the major metabolite of Amio, desethylamiodarone, acts as a thyroid hormone receptor (TR) α 1 and β 1 antagonist, whereas the major metabolite of Dron debutyldronedarone acts …
Number of citations: 20 www.liebertpub.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.